molecular formula C4H10N4O B568916 N,N-Dimethylamidino Urea CAS No. 98026-16-5

N,N-Dimethylamidino Urea

Cat. No. B568916
CAS RN: 98026-16-5
M. Wt: 130.151
InChI Key: LZEBBXWIHQNXLJ-UHFFFAOYSA-N
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Description

N,N-Dimethylamidino Urea is a chemical compound with the molecular formula C4H10N4O and a molecular weight of 130.15 . It is used in research and can be purchased from various suppliers .


Synthesis Analysis

N-substituted ureas, such as N,N-Dimethylamidino Urea, can be synthesized by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .


Molecular Structure Analysis

The molecular structure of N,N-Dimethylamidino Urea consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .


Chemical Reactions Analysis

The synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The reaction between DMAB and urea is initiated by the protonation of the dimethylamino group that produces a charge deficiency in the carbonyl carbon, making it susceptible to a nucleophilic attack by part of the urea .


Physical And Chemical Properties Analysis

N,N-Dimethylamidino Urea is a solid substance with a melting point of 136-139°C . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

A. Formylation: DMAU can be used as a source of formyl groups in reactions, enabling the introduction of aldehyde functionalities into various compounds.

B. Carbonylation: DMAU participates in carbonylation reactions, facilitating the incorporation of carbonyl groups (such as ketones or esters) into organic molecules.

C. Amination and Amidation: DMAU is involved in amination and amidation processes, allowing the introduction of amino groups into substrates.

D. Thioamidation: Thioamidation reactions using DMAU lead to the formation of thioamides, which find applications in medicinal chemistry and materials science.

E. Cyanation: DMAU serves as a cyanating agent, enabling the introduction of cyano groups (CN) into organic molecules.

F. Cyclization: DMAU can participate in cyclization reactions, leading to the formation of heterocyclic compounds.

Other Potential Applications

DMAU’s push-pull nature and unique structure make it a promising scaffold for designing ligands with antitumor, anti-inflammatory, antibacterial, and anti-glycation properties . Additionally, transamination reactions involving DMAU contribute to the creation of multifunctional substrates in organic synthesis .

properties

IUPAC Name

(E)-[amino(dimethylamino)methylidene]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O/c1-8(2)3(5)7-4(6)9/h1-2H3,(H4,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEBBXWIHQNXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=N/C(=O)N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylamidino Urea

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